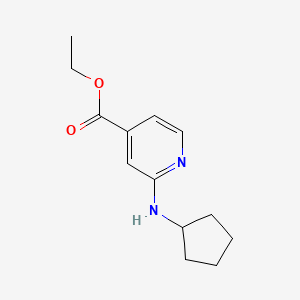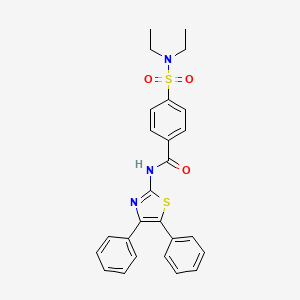
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, also known as DSB, is a small molecule compound that has gained attention in scientific research due to its potential pharmacological properties. DSB has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is believed to exert its pharmacological effects by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to involve the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Biochemical and physiological effects:
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects in laboratory experiments. For example, one study found that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide inhibited the proliferation of cancer cells in vitro by inducing cell cycle arrest and apoptosis. Another study found that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide decreased the levels of inflammatory cytokines in a mouse model of rheumatoid arthritis. These findings suggest that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide may have potential applications in cancer therapy and the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several advantages for laboratory experiments, including its small size, high purity, and stability. However, 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide.
Direcciones Futuras
Several potential future directions for research on 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide include:
1. Further investigation of the mechanism of action of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, including the identification of specific targets and signaling pathways.
2. Development of more efficient and cost-effective methods for synthesizing 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in animal models and human subjects.
4. Investigation of the potential applications of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
5. Development of analogs of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide with improved pharmacological properties, such as increased potency and selectivity.
Conclusion:
In conclusion, 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a small molecule compound that has gained attention in scientific research due to its potential pharmacological properties. 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide may lead to the development of novel therapies for cancer, inflammatory diseases, and other conditions.
Métodos De Síntesis
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can be synthesized by several methods, including the reaction of 4-(aminosulfonyl)benzoic acid with 4,5-diphenyl-2-thiazolylamine and diethyl sulfate. Another method involves the reaction of 4-(aminosulfonyl)benzoic acid with 4,5-diphenyl-2-thiazolylamine and chloroacetyl chloride, followed by reaction with diethylamine. These methods have been optimized to increase the yield and purity of 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential pharmacological properties, including its ability to inhibit the activity of several enzymes and receptors. One study found that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide inhibited the activity of human carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer. Another study found that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide inhibited the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. These findings suggest that 4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide may have potential applications in cancer therapy and drug addiction treatment.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-3-29(4-2)34(31,32)22-17-15-21(16-18-22)25(30)28-26-27-23(19-11-7-5-8-12-19)24(33-26)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZTSRZRLUPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

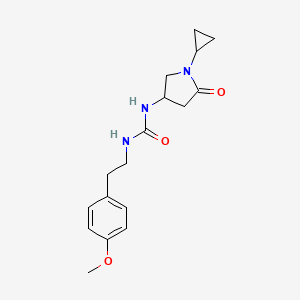
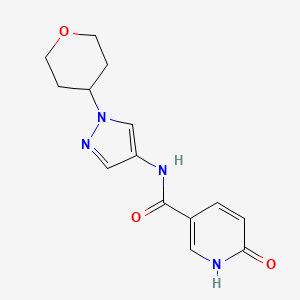
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)

![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)
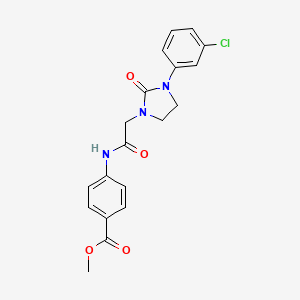
![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)


![5-Chloro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2934552.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)
